molecular formula C18H17N3O5 B6462551 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2548986-68-9

4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6462551
CAS No.: 2548986-68-9
M. Wt: 355.3 g/mol
InChI Key: DFWQZPSMLIFLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide” is a complex organic molecule. The molecule contains a 2,3-dihydro-1,4-benzodioxine moiety, which is a bicyclic system consisting of a benzene ring fused to a 1,4-dioxin ring . This moiety is linked to an azetidine ring, which is a four-membered heterocycle containing nitrogen . The molecule also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide derivatives as PARP1 inhibitors has been described . The synthesis involved high-throughput virtual screening (HTVS) of a Maybridge small molecule library using the PARP1-benzimidazole-4-carboxamide co-crystal structure and pharmacophore model . This led to the identification of several compounds, which were then evaluated using a recombinant PARP1 enzyme assay .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its IUPAC name and the structural features it describes. The molecule contains several functional groups, including a carbonyl group (C=O) linked to an azetidine ring, an ether linkage (R-O-R’), and an amide group (CONH2) attached to a pyridine ring . The 3D structure of the molecule can be viewed using computational chemistry software .

Future Directions

The future research directions for this compound could involve further exploration of its potential as a PARP1 inhibitor, given the role of PARP1 in DNA repair and the relevance of DNA repair processes in cancer . Additionally, the synthesis of this compound could be optimized, and its physical and chemical properties could be studied in more detail.

Properties

IUPAC Name

4-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c19-17(22)14-8-11(4-5-20-14)26-12-9-21(10-12)18(23)13-2-1-3-15-16(13)25-7-6-24-15/h1-5,8,12H,6-7,9-10H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWQZPSMLIFLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)N3CC(C3)OC4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.